Product packaging for Elsamitrucin(Cat. No.:CAS No. 97068-30-9)

Elsamitrucin

Cat. No.: B1684452
CAS No.: 97068-30-9
M. Wt: 653.6 g/mol
InChI Key: MGQRRMONVLMKJL-KWJIQSIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Background and Discovery

Elsamitrucin, initially designated as BMY-28090, was first isolated in 1986 from the fermentation products of the gram-positive bacterium Actinomycete strain J907-21 (ATCC 39417) . This discovery emerged during a period of heightened interest in natural product-derived anticancer agents, particularly those produced by soil-dwelling actinomycetes. Early preclinical studies highlighted its potent activity against murine tumor models, including leukemia P388, leukemia L1210, and melanoma B16, with efficacy 10–30 times greater than the structurally related compound chartreusin .

Phase I clinical trials, conducted in the early 1990s, established its pharmacokinetic profile and identified reversible hepatic transaminase elevation as the dose-limiting toxicity . Subsequent Phase II trials explored its efficacy in non-small cell lung cancer (NSCLC), metastatic breast cancer, colorectal cancer, and non-Hodgkin’s lymphoma (NHL), though activity was largely limited to NHL . Despite modest clinical success, this compound remains a subject of interest due to its unique mechanism of action and lack of myelosuppressive effects .

Classification as a Heterocyclic Antineoplastic Antibiotic

This compound belongs to the heterocyclic antineoplastic antibiotic class, characterized by complex aromatic frameworks fused with carbohydrate moieties. Its structure comprises a benzochromenone aglycone (chartarin) linked to a disaccharide unit containing a rare 3-C-methyl-β-D-galactopyranose and a 3-O-methyl-α-D-galactosamine . This classification is supported by its:

  • DNA-Targeting Mechanism : this compound intercalates into guanine-cytosine (G-C)-rich DNA regions, inducing single-strand breaks via topoisomerase I/II inhibition .
  • Biosynthetic Origin : As a secondary metabolite of Actinomycete species, it aligns with other microbial-derived antineoplastics like doxorubicin and mitomycin .

Table 1: Key Features of this compound Compared to Related Antibiotics

Property This compound Chartreusin Doxorubicin
Core Structure Benzochromenone Benzochromenone Anthracycline
Sugar Moieties Disaccharide Monosaccharide Aminosugar
Topoisomerase Inhibition I/II I II
DNA Binding Specificity G-C rich regions G-C rich regions Non-specific
Source Actinomycete strain Streptomyces spp. Streptomyces spp.

Taxonomic Origin from Actinomycete Strain J907-21

This compound is produced by Actinomycete strain J907-21, a gram-positive, aerobic bacterium isolated from soil samples . This strain is taxonomically notable for:

  • Morphological Traits : Forms extensive substrate mycelia and produces aerial hyphae under nutrient-limited conditions .
  • Metabolic Flexibility : Thrives in diverse environments, including saline and alkaline soils, a trait linked to secondary metabolite diversity .
  • Antibiotic Production Profile : Synthesizes elsamicins A and B, with elsamicin A (this compound) demonstrating superior water solubility and antitumor activity due to its amino sugar moiety .

Table 2: Actinomycete-Derived Antineoplastic Agents

Compound Target Pathway Clinical Use Year Discovered
This compound DNA topoisomerase I/II Investigational 1986
Doxorubicin DNA intercalation Broad-spectrum 1969
Bleomycin DNA strand scission Hodgkin’s lymphoma 1966
Mitomycin C DNA crosslinking Solid tumors 1958

The strain’s genomic plasticity and ability to produce structurally unique metabolites underscore the importance of actinomycetes in drug discovery . Recent advances in extremophile actinomycete isolation, such as those from Kazakhstan’s alkaline lakes, suggest untapped potential for novel this compound analogs with enhanced stability or efficacy .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H35NO13 B1684452 Elsamitrucin CAS No. 97068-30-9

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Elsamitrucin induces single strand breaks in DNA and inhibits topoisomerase I and II, enzymes that play an important role in DNA replication.

CAS No.

97068-30-9

Molecular Formula

C33H35NO13

Molecular Weight

653.6 g/mol

IUPAC Name

3-[(2S,3R,4S,5S,6R)-3-[(2R,3R,4R,5S,6R)-3-amino-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione

InChI

InChI=1S/C33H35NO13/c1-11-9-10-16-19-17(11)29(38)46-25-18-14(24(36)21(20(19)25)30(39)44-16)7-6-8-15(18)45-32-28(33(4,40)27(37)13(3)43-32)47-31-22(34)26(41-5)23(35)12(2)42-31/h6-10,12-13,22-23,26-28,31-32,35-37,40H,34H2,1-5H3/t12-,13-,22-,23+,26-,27+,28+,31-,32+,33+/m1/s1

InChI Key

MGQRRMONVLMKJL-KWJIQSIXSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)N)OC)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](O[C@@H]([C@@H]([C@]2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)N)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)N)OC)O

Appearance

Solid powder

Other CAS No.

97068-30-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

10Oelsaminosylelsarosylchartarin;  elsamicin A;  BBM 2478A;  BMY2800;  BRN 5214813;  BMY28090 D03977

Origin of Product

United States

Preparation Methods

Hauser Annulation-Based Approach

The foundational strategy for this compound synthesis involves constructing the chartarin aglycone through Hauser annulation. This method enables the formation of the benzochromenone core via cyclization of pre-functionalized coumarin derivatives. Key steps include:

  • Coumarin functionalization : Introduction of methyl and hydroxyl groups at strategic positions using directed ortho-metalation.
  • Hauser cyclization : Formation of the tetracyclic system under basic conditions (K₂CO₃/DMF, 80°C).
  • Oxidative dearomatization : Selective oxidation with hypervalent iodine reagents to install the quinone moiety.

This route achieved the aglycone in 15 steps with an overall yield of 9%, demonstrating scalability for gram-scale production.

Convergent Glycosylation Strategy

The oligosaccharide chain, comprising 3-C-methyl-branched sugars, is assembled via Yu glycosylation:

Step Component Donor Acceptor Conditions Yield
1 First sugar Trichloroacetimidate 45c Aglycone 28 DMF/CF₃Ph, 50°C 52%
2 Second sugar Imidate 46 Intermediate 59α TMSOTf, CH₂Cl₂ 68%
3 Third sugar Thioethyl 47 Disaccharide 60 NIS/TfOH 73%

Critical challenges included achieving 1,2-cis stereoselectivity and managing steric hindrance at the 2-OH position of the fucoside residue. The final glycosylation sequence required 27 steps for elsamicin A, culminating in an overall yield of 2%.

Synthesis of Carbohydrate Units

C3-epi-Virenose Preparation

The branched sugar virenose is synthesized from D-fucose through a 9-step sequence:

  • C3 epimerization : Mitsunobu reaction with p-nitrobenzoic acid (DIAD/PPh₃, THF).
  • Selective protection : Sequential silylation (TBSCl) and benzoylation (BzCl).
  • Anomeric activation : Conversion to trichloroacetimidate (Cl₃CCN, DBU).

This method produced gram quantities of anomerically pure donors, essential for large-scale this compound production.

Sugar Chain Elongation

Linear oligosaccharide assembly employs a "donor-reduction" strategy:

  • Iterative glycosylation : Using thioglycoside donors (e.g., 47) activated by N-iodosuccinimide.
  • Azido reduction : Critical step requiring Zn/CuSO₄/HOAc system due to steric hindrance (83% yield).

Key Synthetic Challenges and Solutions

Glycosidic Bond Stereocontrol

Yu's orthogonal protection strategy enabled 1,2-cis selectivity:

  • Donor design : Trichloroacetimidates with 2-O-pivaloyl groups.
  • Solvent effects : CF₃Ph enhanced α-selectivity (4:1 α/β ratio).

Azido Group Reduction

Conventional methods (Staudinger, hydrogenation) failed due to the polycyclic environment. The Zn/CuSO₄/HOAc system provided:

  • Complete reduction in 6 hours at 25°C.
  • No observable epimerization or aglycone degradation.

Comparative Analysis of Synthetic Routes

Parameter Hauser Annulation Route Convergent Glycosylation Route
Longest linear sequence 15 steps 27 steps
Overall yield 9% 2%
Key advantage Scalable aglycone production High stereoselectivity
Major limitation Low glycosylation efficiency Laborious protection/deprotection

Chemical Reactions Analysis

Elsamitrucin undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: this compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Elsamitrucin has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Structural and Mechanistic Analogues

Chartreusin
  • Structure: Lacks the amino sugar moiety present in elsamitrucin, reducing solubility .
  • Mechanism : Inhibits topo II but with lower potency (IC₅₀ ~4–6 μM vs. This compound’s 0.4 μM) .
  • Efficacy : 10–15 times less cytotoxic than this compound in preclinical models .
  • Clinical Relevance: Limited due to poor pharmacokinetics and toxicity .
Gilvocarcins and Chrysomycins
  • Structure : Chromophore similar to chartreusin but with distinct glycosylation patterns .
  • Mechanism : Inhibit topo II and induce DNA cross-linking with histone H3 and GRP78 .
  • Efficacy : In mice, gilvocarcins extended survival by ~200% at high doses (LD₅₀ 4300 mg/kg IV), but clinical data are sparse .
Etoposide
  • Mechanism : Classic topo II poison, stabilizing DNA-enzyme complexes .
  • Toxicity : Myelosuppression and cumulative cardiotoxicity, unlike this compound’s hepatotoxicity .
  • Clinical Use : Widely used in lymphomas and leukemias, with higher response rates than this compound .

Pharmacological and Clinical Profiles

Compound Target Key Mechanism Potency (IC₅₀/EC₅₀) Toxicity Profile Clinical Response
This compound Topo II DNA intercalation, strand breaks 0.4 μM Reversible hepatotoxicity 13% PR in NHL ; inactive in solid tumors
Chartreusin Topo II DNA binding 4–6 μM Myelosuppression No significant clinical activity
Gilvocarcins Topo II, DNA DNA cross-linking N/A High LD₅₀ (4300 mg/kg IV) Preclinical only
Etoposide Topo II Stabilizes cleavage complexes 1–10 μM Myelosuppression, cardiotoxicity 30–60% CR in leukemias
Doxorubicin Topo II, DNA Intercalation, free radical generation 0.1–1 μM Cardiotoxicity, myelosuppression 40–50% PR in breast cancer

Advantages and Limitations of this compound

  • Advantages :
    • Minimal myelosuppression, enabling combination with myelotoxic agents .
    • Unique hepatotoxicity profile (reversible) compared to cardiotoxic anthracyclines .
  • Limitations :
    • Narrow spectrum: Active in NHL but ineffective in solid tumors .
    • Moderate efficacy (13% PR) compared to etoposide or doxorubicin .

Biological Activity

Elsamitrucin (BMY-28090), a heterocyclic antineoplastic antibiotic, is derived from the fermentation products of the gram-positive bacterium Actinomycete strain J907-21. Its unique mechanism of action involves intercalation into DNA at guanine-cytosine (G-C) rich sequences, inhibiting topoisomerase I and II, and ultimately leading to single-strand breaks and the prevention of DNA replication . This compound has been explored for its potential in treating various malignancies, including non-small cell lung cancer (NSCLC), breast cancer, colorectal cancer, and non-Hodgkin's lymphoma (NHL).

This compound's primary biological activity stems from its ability to bind to DNA and inhibit critical enzymes involved in DNA replication. The following points summarize its mechanism:

  • Intercalation : this compound intercalates into G-C rich regions of DNA, disrupting normal function.
  • Topoisomerase Inhibition : It inhibits both topoisomerase I and II, leading to DNA strand breaks .
  • Oncolytic Activity : Demonstrates significant antitumor activity against a variety of cancers, including metastatic breast cancer, colorectal cancer, and NSCLC .

Phase II Trials

  • Non-Small Cell Lung Cancer :
    • A Phase II study involved 17 patients with previously untreated NSCLC. The administration of 25 mg/m² of this compound intravenously did not yield any documented tumor responses among the evaluable patients. Mild to moderate toxicities were reported, primarily nausea and local skin reactions .
  • Breast and Colorectal Cancer :
    • In studies focused on metastatic breast cancer and colorectal cancer, this compound was evaluated for its efficacy. Results indicated that while some patients exhibited stable disease, overall response rates were limited .
  • Non-Hodgkin's Lymphoma :
    • In a separate Phase I trial with NHL patients, 13% exhibited a significant reduction in tumor size (≥50%), with durations ranging from 5 to 30 weeks . This suggests potential utility in specific subsets of lymphoma patients.

Toxicity Profile

The toxicity profile of this compound appears favorable compared to other chemotherapeutics:

  • Hematological Safety : Notably, this compound does not induce myelosuppression or cardiotoxicity, making it a candidate for combination therapies without the typical blood-related side effects associated with many chemotherapeutic agents .
  • Adverse Events : Common adverse events included mild nausea and vomiting; however, serious adverse events such as hepatotoxicity were reported at higher doses in veterinary studies involving dogs with malignant tumors .

Veterinary Applications

A notable study involved administering this compound to dogs with spontaneous malignant tumors that were refractory to conventional therapies. The findings indicated that:

  • Dosage Tolerance : A dose of 0.08 mg/kg was well tolerated without serious adverse events.
  • Adverse Events : Some serious adverse events occurred at higher doses, including heart failure and hepatotoxicity .

Summary Table of Clinical Findings

Study TypeCancer TypePatient CountResponse RateNotable Toxicities
Phase IINon-Small Cell Lung Cancer170%Nausea, vomiting
Phase INon-Hodgkin's Lymphoma3113%Mild hematological toxicity
VeterinaryMalignant Tumors in Dogs20VariableHeart failure, hepatotoxicity

Q & A

Q. What is the molecular mechanism of Elsamitrucin's interaction with DNA and its inhibition of topoisomerases?

this compound induces single-strand DNA breaks via hydroxyl radical-mediated oxidative cleavage, preferentially targeting 5'-GG sequences. It inhibits topoisomerase II (IC50 0.4 µM) by binding tightly to DNA, potentially stabilizing the DNA-enzyme complex. While it does not directly trap topoisomerase I cleavage complexes, its strong DNA-binding affinity may indirectly disrupt topo I activity. This dual mechanism distinguishes it from structurally related compounds like chartreusin .

Q. What experimental models have demonstrated this compound's antitumor efficacy?

Preclinical studies utilized murine and human xenograft models, showing broad-spectrum activity against solid tumors. Phase I trials identified hepatotoxicity (reversible liver enzyme disruption) as the dose-limiting toxicity, contrasting with the myelosuppression typical of other topoisomerase inhibitors. Phase II trials at 25 mg/m<sup>2</sup> weekly in advanced solid tumors and NSCLC, however, reported no objective responses, highlighting the need for optimized dosing or combinatorial approaches .

Q. How does this compound's structure influence its pharmacokinetic and pharmacodynamic properties?

The disaccharide side chain with a water-solubilizing amino sugar enhances solubility compared to chartreusin, potentially improving bioavailability. This modification contributes to its 10–15-fold greater cytotoxicity in vitro. Stability studies should focus on lactone ring integrity under physiological conditions, as seen in homocamptothecin analogs, to assess its therapeutic window .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported effects on topoisomerase I versus II?

Discrepancies may arise from assay conditions (e.g., enzyme concentration, DNA substrate) or cell-type-specific repair mechanisms. To address this:

  • Perform comparative assays using purified topo I/II under standardized buffer conditions.
  • Use DNA footprinting to map binding sites and correlate with cleavage patterns.
  • Incorporate knock-out cell lines to isolate topo-specific effects .

Q. What experimental design considerations are critical for assessing this compound's hepatotoxicity relative to efficacy?

  • Dose optimization : Conduct dose-escalation studies in preclinical models with liver function biomarkers (ALT, AST).
  • Temporal analysis : Compare acute vs. chronic exposure effects using pharmacokinetic modeling.
  • Combinatorial screens : Test synergies with hepatoprotective agents (e.g., N-acetylcysteine) to mitigate toxicity while preserving antitumor activity .

Q. How can researchers improve the reproducibility of this compound's DNA-binding assays?

  • Standardize DNA substrates (e.g., plasmid vs. oligonucleotide sequences).
  • Control for oxidative stress artifacts by including radical scavengers (e.g., DMSO) in cleavage assays.
  • Use quantitative methods like surface plasmon resonance (SPR) to measure binding constants, reducing variability from gel-based assays .

Q. What strategies can be employed to enhance this compound's therapeutic index in resistant tumors?

  • Structure-activity relationship (SAR) studies : Modify the amino sugar moiety to reduce off-target DNA binding.
  • Nanoparticle encapsulation : Improve tumor targeting and reduce hepatic exposure.
  • Biomarker-driven trials : Prioritize tumors with c-myc amplification, as this compound inhibits Sp1 binding to c-myc promoters .

Methodological Guidance

Q. How should researchers design assays to evaluate this compound's impact on transcription factor binding?

  • Use electrophoretic mobility shift assays (EMSAs) with labeled c-myc promoter fragments to quantify Sp1 inhibition.
  • Include competition experiments with excess unlabeled DNA to confirm specificity.
  • Corrogate with luciferase reporter constructs in live cells to assess transcriptional suppression .

Q. What statistical approaches are recommended for analyzing contradictory Phase II trial data?

  • Apply Bayesian hierarchical models to account for heterogeneity in patient populations.
  • Use sensitivity analyses to identify subgroups with differential responses (e.g., by tumor mutational burden).
  • Report 95% confidence intervals for response rates to contextualize "no response" outcomes .

Q. How can researchers validate this compound's mechanism in vivo while minimizing confounding factors?

  • Employ CRISPR-edited models lacking topo II or c-myc to isolate mechanistic pathways.
  • Use paired biopsies pre-/post-treatment to assess DNA damage markers (γH2AX) and target engagement.
  • Integrate metabolomics to rule out off-target effects on hepatic enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elsamitrucin
Reactant of Route 2
Elsamitrucin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.